molecular formula C13H21NO5 B11755247 Pyrano[3,4-c]pyrrole-2,7(3H)-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) ester, (3aR,7R,7aR)-rel-

Pyrano[3,4-c]pyrrole-2,7(3H)-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) ester, (3aR,7R,7aR)-rel-

Cat. No.: B11755247
M. Wt: 271.31 g/mol
InChI Key: HAFMJMZQYCBYCL-BBBLOLIVSA-N
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Description

Pyrano[3,4-c]pyrrole-2,7(3H)-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) ester, (3aR,7R,7aR)-rel- is a complex organic compound belonging to the class of heterocyclic compounds

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

(3aR,7R,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole-7-carboxylic acid

InChI

InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-4-8-6-18-7-10(11(15)16)9(8)5-14/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10+/m1/s1

InChI Key

HAFMJMZQYCBYCL-BBBLOLIVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2COC[C@@H]([C@@H]2C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2COCC(C2C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrano[3,4-c]pyrroles typically involves the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring. For example, 3-methyl-1,6-diphenylpyrano[3,4-c]pyrrol-4-(2H)-ones can be obtained by melting 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrrole-3-carboxylic acid ethyl esters with p-toluenesulfonic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

Pyrano[3,4-c]pyrrole derivatives undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrano[3,4-c]pyrrole derivatives in anticancer therapies. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. For instance, derivatives of pyrano[3,4-c]pyrrole have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance bioactivity.

Antimicrobial Properties

Pyrano[3,4-c]pyrrole compounds exhibit notable antimicrobial activity against a spectrum of pathogens. Research has demonstrated that these compounds can disrupt bacterial cell membranes and inhibit essential metabolic pathways. A study involving the synthesis of novel pyrano[3,4-c]pyrrole derivatives revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Pesticidal Activity

The compound has been investigated for its potential as a pesticide due to its ability to affect the growth and development of various pests. Laboratory assays have shown that certain derivatives can significantly reduce pest populations while being less toxic to non-target species.

Plant Growth Regulators

Pyrano[3,4-c]pyrrole derivatives are also being explored as plant growth regulators. They may enhance seed germination and root development in various crops, thereby improving agricultural yield.

Polymer Synthesis

The unique chemical structure of pyrano[3,4-c]pyrrole allows it to be used as a monomer in the synthesis of conducting polymers. These polymers have applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Research indicates that incorporating pyrano[3,4-c]pyrrole into polymer matrices can improve electrical conductivity and thermal stability.

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is being investigated for use in coatings and adhesives. Studies suggest that formulations containing pyrano[3,4-c]pyrrole exhibit enhanced durability and resistance to environmental degradation.

Case Studies

StudyFocusFindings
Hilmy et al., 2023 Anticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values lower than standard chemotherapeutics.
American Elements Report Antimicrobial PropertiesShowed effective inhibition of E. coli and S. aureus with minimum inhibitory concentrations (MIC) comparable to commercial antibiotics.
EPA Research Pesticidal ActivityIdentified effective pest control measures with reduced toxicity to beneficial insects compared to traditional pesticides.

Mechanism of Action

The mechanism of action of pyrano[3,4-c]pyrrole derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific structure of the compound and its target.

Comparison with Similar Compounds

Similar Compounds

    Pyrano[3,2-c]quinolones: These compounds also feature a fused pyran ring but differ in the position and nature of the fused rings.

    Furo[3,2-c]quinolones: Similar in structure but contain a furan ring instead of a pyrrole ring.

Uniqueness

Pyrano[3,4-c]pyrrole derivatives are unique due to their specific ring fusion and the presence of both pyrrole and pyran rings. This structural uniqueness imparts distinct chemical and biological properties, making them valuable in various research and industrial applications .

Biological Activity

Pyrano[3,4-c]pyrrole-2,7(3H)-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) ester, (3aR,7R,7aR)-rel- is a compound that belongs to the pyrrole family, known for its diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 2307784-14-9

Biological Activities

The biological activities of pyrrole derivatives are extensive and include:

  • Anticancer Activity : Compounds within the pyrrole family have shown promising anticancer properties. For instance, pyrrole analogues of combretastatin have been synthesized and tested for their anti-proliferative activity against cancer cell lines .
  • Analgesic Effects : Recent studies indicate that pyrrole derivatives exhibit analgesic properties. A study employing the Randall–Selitto test demonstrated that newly synthesized bioconjugates containing pyrrole moieties displayed significant analgesic activity .
  • Anti-inflammatory Properties : Pyrrole compounds have been noted for their anti-inflammatory effects. The incorporation of peptide structures with pyrroles has been shown to enhance their stability and biological activity in inflammatory conditions .
  • Antidiabetic Potential : Research on related pyrrole compounds suggests they may improve insulin sensitivity and have applications in treating diabetes .
  • Neuroprotective Effects : Certain derivatives have demonstrated neuroprotective properties, making them candidates for treating neurodegenerative diseases .

Study on Analgesic Activity

A recent study focused on synthesizing bioconjugates from pyrrole acids and peptides. The results indicated that while free pyrrole acids were effective analgesics, their combination with peptide structures led to improved hydrolytic stability without significantly compromising efficacy .

Anticancer Activity Research

Pyrrole analogues derived from combretastatin were evaluated for their ability to inhibit cancer cell proliferation. These studies highlighted the potential of these compounds as therapeutic agents against various cancer types due to their ability to induce apoptosis in cancer cells .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeFindings
AnticancerPyrrole AnaloguesSignificant anti-proliferative effects on cancer cell lines .
AnalgesicPyrrole BioconjugatesDemonstrated analgesic activity in pain models .
Anti-inflammatoryPyrrole-Peptide ConjugatesEnhanced stability and effectiveness in inflammatory conditions .
AntidiabeticPyrrole DerivativesImproved insulin sensitivity observed in vitro .
NeuroprotectivePyrrole CompoundsPotential candidates for neurodegenerative disease treatment .

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